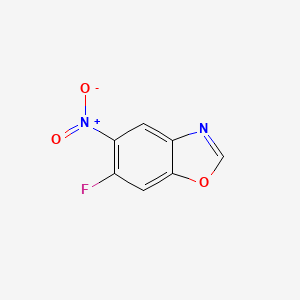

6-Fluoro-5-nitro-1,3-benzoxazole

Beschreibung

Eigenschaften

Molekularformel |

C7H3FN2O3 |

|---|---|

Molekulargewicht |

182.11 g/mol |

IUPAC-Name |

6-fluoro-5-nitro-1,3-benzoxazole |

InChI |

InChI=1S/C7H3FN2O3/c8-4-1-7-5(9-3-13-7)2-6(4)10(11)12/h1-3H |

InChI-Schlüssel |

XRKNXTLDOUDSMK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])F)OC=N2 |

Herkunft des Produkts |

United States |

Chemical Transformations and Derivatization Strategies of 6 Fluoro 5 Nitro 1,3 Benzoxazole

Reactivity Profile of the Benzoxazole (B165842) Core with Fluoro and Nitro Substituents

The chemical reactivity of 6-fluoro-5-nitro-1,3-benzoxazole is largely dictated by the interplay between the benzoxazole core and the electron-withdrawing nature of the fluoro and nitro groups. The nitro group, being a strong deactivating group, significantly influences the electron density of the benzene (B151609) ring, making it susceptible to certain types of reactions while hindering others. The fluorine atom, also an electron-withdrawing group, further modulates the electronic properties of the ring and serves as a leaving group in nucleophilic aromatic substitution reactions.

Functional Group Interconversions on the Nitro Moiety

The nitro group is a versatile functional handle that can be transformed into various other functionalities, significantly expanding the synthetic utility of the parent molecule.

A primary transformation of the nitro group is its reduction to an amino group, yielding 6-fluoro-1,3-benzoxazol-5-amine. This conversion is a critical step in the synthesis of many biologically active compounds. The resulting amino group can then be further functionalized, for example, through acylation or participation in coupling reactions.

Commonly employed methods for this reduction include catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like ethanol (B145695) or ethyl acetate. jst.go.jp This method is generally clean and efficient. Other reducing agents can also be utilized depending on the desired selectivity and reaction conditions. The conversion of the nitro group to an amine significantly alters the electronic properties of the benzoxazole ring, transforming the electron-poor system into a more electron-rich one. This change in electronic nature can be harnessed for subsequent chemical transformations.

Table 1: Reduction of Nitro Group to Amino Group

| Starting Material | Product | Reagents and Conditions |

| 5-Fluoro-6-nitro-2-phenyl-1,3-benzoxazole | 5-Fluoro-2-phenyl-1,3-benzoxazol-6-amine | 10% Pd/C, H₂, Ethanol, Ethyl Acetate jst.go.jp |

This table is based on a representative example and illustrates a common method for the reduction of a nitro group on a substituted benzoxazole.

Nucleophilic Aromatic Substitution at the Fluoro Position

The fluorine atom at the 6-position of the benzoxazole ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the electron-withdrawing nitro group at the 5-position. This activation facilitates the displacement of the fluoride (B91410) ion by a variety of nucleophiles.

This reaction is a powerful tool for introducing diverse functionalities at the C-6 position. A range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to generate a library of derivatives. For instance, the reaction with various aryl piperazines has been used to synthesize novel benzoxazole derivatives with potential biological activity. nih.gov The choice of solvent and reaction temperature is crucial for the success of these substitutions, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being employed. google.comucsd.edu The reactivity of halogens in SNAr reactions on similar systems follows the general trend F > Cl, highlighting the utility of the fluoro-substituted precursor. google.com

Table 2: Nucleophilic Aromatic Substitution Reactions

| Substrate | Nucleophile | Product |

| 5-Chloro-4-fluoro-2-nitrophenol | Aryl piperazine (B1678402) | 4-(Aryl-piperazin-1-yl)-5-chloro-2-nitrophenol |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Oxygen, Sulfur, and Nitrogen nucleophiles | 3,5-disubstituted (pentafluorosulfanyl)benzenes |

This table provides examples from related systems to illustrate the principle of nucleophilic aromatic substitution on activated fluoro-aromatic compounds. nih.govresearchgate.net

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is generally disfavored due to the strong deactivating effect of the nitro and fluoro groups. These electron-withdrawing substituents reduce the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.

However, under forcing conditions or with highly reactive electrophiles, substitution might occur. The directing effect of the existing substituents would need to be considered. The nitro group is a meta-director, while the fluorine atom is an ortho-, para-director, although deactivating. The interplay of these directing effects, along with the influence of the fused oxazole (B20620) ring, would determine the regiochemical outcome of any potential EAS reaction. For instance, nitration of 5-fluoro-2-phenyl-1,3-benzoxazole (B14125785) with nitric acid in concentrated sulfuric acid leads to the introduction of a nitro group, demonstrating that electrophilic substitution is possible on a substituted benzoxazole ring. jst.go.jp

Direct Functionalization and Coupling Reactions

Modern synthetic methods offer powerful tools for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized substrates. These strategies are highly valuable for their atom economy and for enabling novel disconnections in retrosynthetic analysis.

Palladium-catalyzed C-H bond arylation has emerged as a significant strategy for the formation of carbon-carbon bonds. nih.gov In the context of benzoxazoles, the nitrogen atom of the oxazole ring can act as a directing group, facilitating the regioselective arylation of specific C-H bonds. nih.gov While direct C-H arylation on the benzene ring of this compound itself is not explicitly detailed in the provided context, the principles of such reactions on related heterocyclic systems are well-established.

For example, direct arylation of benzoxazoles has been shown to occur at the C7 position. nih.gov The reaction typically involves a palladium catalyst, a suitable ligand, a base, and an aryl halide as the coupling partner. The presence of the fluoro and nitro groups on the benzene ring would undoubtedly influence the reactivity and regioselectivity of such a transformation, potentially requiring tailored catalytic systems to achieve the desired outcome. The electronic nature of the aryl halide coupling partner also plays a crucial role in the success of these reactions. nih.govacs.org

Direct Alkylation

Direct alkylation of the this compound ring system presents significant synthetic challenges. The electron-withdrawing nature of the nitro group and the fluorine atom deactivates the benzoxazole ring towards electrophilic attack, making Friedel-Crafts type alkylations difficult. Conversely, the molecule is highly susceptible to nucleophilic attack.

While direct C-alkylation of the benzoxazole core of this compound is not well-documented, analogous reactions on related nitro-containing aromatic compounds have been explored. For instance, the C-alkylation of nitroalkanes using alkyl halides can be catalyzed by copper complexes, proceeding through a thermal redox mechanism. nih.govacs.org However, the application of such methods to a heteroaromatic system like this compound would need to contend with the potential for competing reactions at the nitro group or with the heteroatoms of the benzoxazole ring.

N-alkylation of the benzoxazole nitrogen is also a consideration, though it is generally less favored in such fused systems compared to simpler azoles. Methods for the N-alkylation of benzotriazoles using diazoalkanes catalyzed by B(C₆F₅)₃ have been reported, offering regioselective N¹-alkylation. rsc.org The applicability of these conditions to this compound remains an area for further investigation.

Given the challenges associated with direct alkylation, alternative strategies, such as those involving ring-opening followed by derivatization of the resulting intermediates, are often more synthetically viable.

Amination

The introduction of an amino group onto the this compound scaffold can be approached through nucleophilic aromatic substitution (SNAAr). The fluorine atom at the 6-position, activated by the ortho- and para-directing nitro group, is a potential site for substitution by amine nucleophiles. The rate of such reactions is often significantly enhanced when fluorine is the leaving group compared to other halogens. google.com

In a related system, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been shown to undergo nucleophilic aromatic substitution of the fluorine atom with various nitrogen nucleophiles. beilstein-journals.orgnih.govresearchgate.netnih.gov These reactions typically proceed under basic conditions, with the amine acting as both the nucleophile and, in some cases, the base.

Table 1: Examples of Nucleophilic Aromatic Substitution with Amines on a Related Fluoro-Nitro Aromatic System

| Amine Nucleophile | Product | Reaction Conditions | Reference |

| Ammonia (aq) | 3-Amino-5-nitro-1-(pentafluorosulfanyl)benzene | DMSO, rt | researchgate.net |

| Aniline (B41778) | N-Phenyl-3-amino-5-nitro-1-(pentafluorosulfanyl)benzene | K₂CO₃, DMF, 100 °C | researchgate.net |

While these examples are on a different scaffold, they provide a strong indication that this compound would be susceptible to amination at the 6-position under similar conditions. The resulting 6-amino-5-nitro-1,3-benzoxazole derivatives could then serve as versatile intermediates for further functionalization.

Benzoxazole Ring Opening Reactions and Subsequent Derivatization

A key and synthetically useful transformation of this compound is the opening of the benzoxazole ring. This reaction typically proceeds under acidic or basic hydrolysis conditions to yield 2-amino-4-fluoro-5-nitrophenol (B13105716). This intermediate is of significant value as it provides two reactive sites—the amino and hydroxyl groups—for subsequent derivatization. google.comresearchgate.netchemicalbook.com

The ring-opening process is initiated by the attack of a nucleophile (e.g., hydroxide (B78521) or water) at the C2 position of the benzoxazole ring, followed by cleavage of the C-O bond. The presence of the electron-withdrawing nitro group facilitates this process.

Once the 2-amino-4-fluoro-5-nitrophenol is formed, a wide array of derivatization strategies can be employed. These include:

Acylation: The amino and hydroxyl groups can be acylated using acyl chlorides or anhydrides to form amides and esters, respectively. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Alkylation: The phenolic hydroxyl group can be alkylated under basic conditions using alkyl halides. The amino group can also be alkylated, although chemoselectivity can be a challenge.

Diazotization: The primary amino group can be converted to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH).

Condensation Reactions: The o-aminophenol system can be used to construct new heterocyclic rings. For example, condensation with carboxylic acids or their derivatives can regenerate a benzoxazole ring with a different substituent at the 2-position.

Table 2: Examples of Derivatization Reactions of 2-Amino-4-fluoro-5-nitrophenol

| Reagent | Reaction Type | Product Type | Potential Further Transformations | Reference |

| Benzoyl chloride | Acylation | 2-Benzamido-4-fluoro-5-nitrophenol | Reduction of nitro group, further N-alkylation | google.com |

| Acetic anhydride | Acylation | 2-Acetamido-4-fluoro-5-nitrophenol | Hydrolysis, further functionalization | google.com |

| Alkyl halide / Base | Alkylation | 2-Amino-4-fluoro-5-nitro-alkoxybenzene | Cyclization reactions, reduction of nitro group | google.com |

| NaNO₂ / H⁺ | Diazotization | 4-Fluoro-5-nitro-phenyldiazonium salt | Sandmeyer reaction, azo coupling | google.com |

| Carboxylic acid / Condensing agent | Cyclization | 2-Substituted-6-fluoro-5-nitro-1,3-benzoxazole | Modification of the 2-substituent | nih.gov |

These derivatization strategies highlight the synthetic utility of the ring-opening of this compound, providing access to a diverse range of substituted nitrophenols and other complex aromatic compounds.

Computational and Theoretical Investigations of 6 Fluoro 5 Nitro 1,3 Benzoxazole

Quantum Chemical Calculations and Spectroscopic Property Predictions

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the molecular geometry and electronic structure of benzoxazole (B165842) derivatives. researchgate.net By employing functionals like B3LYP with various basis sets, researchers can calculate optimized molecular structures, geometric parameters, and electronic properties. researchgate.netnih.gov For instance, DFT calculations have been successfully used to determine the bond lengths and angles of related benzoxazole structures, showing good agreement with experimental data. jcsp.org.pk These studies are crucial for understanding the stability and reactivity of the molecule. researchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) through DFT helps in determining the charge transfer characteristics within the molecule. nih.gov

Hartree-Fock (HF) and Semi-Empirical Computational Methods

Alongside DFT, Hartree-Fock (HF) and other semi-empirical methods are utilized to study the properties of benzoxazole derivatives. jcsp.org.pk The HF method, often used with basis sets like 6-31G*, provides a foundational quantum mechanical approach to approximate the wavefunction and energy of a multi-electron system. esisresearch.org While generally considered less accurate than DFT for many applications due to the neglect of electron correlation, HF calculations are still valuable for providing initial geometric parameters and for comparative studies. jcsp.org.pk These methods contribute to a broader understanding of the molecule's behavior and serve as a basis for more advanced computational analyses. jcsp.org.pkesisresearch.org

Vibrational Spectroscopy Simulations (FT-IR, FT-Raman)

Computational simulations of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), are essential for interpreting experimental spectroscopic data. nih.gov Theoretical calculations, often performed using DFT methods, can predict the vibrational frequencies and intensities of the normal modes of vibration for 6-fluoro-5-nitro-1,3-benzoxazole. nih.gov For example, the C-F stretching vibration in fluorinated aromatic compounds is typically expected in the range of 1100-1270 cm⁻¹. researchgate.net Similarly, the nitro group (NO₂) has characteristic symmetric and asymmetric stretching modes. These theoretical predictions, when compared with experimental spectra, allow for precise vibrational assignments. nih.govesisresearch.org

Electronic Absorption (UV-Vis) Characteristics and π → π Transitions*

The electronic absorption properties of benzoxazole derivatives are investigated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations help in understanding the electronic transitions, such as π → π* and n → π*, which are responsible for the absorption of ultraviolet-visible (UV-Vis) light. mdpi.comwhiterose.ac.uk The calculated excitation energies and oscillator strengths can be correlated with the absorption maxima (λmax) observed in experimental UV-Vis spectra. nih.gov For many benzoxazole compounds, these transitions occur in the UV region and are influenced by the substituents on the benzoxazole ring system.

Nuclear Magnetic Resonance (NMR) Chemical Shift Computations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structural elucidation. ipb.pt The Gauge-Including Atomic Orbital (GIAO) method, commonly employed within DFT, is used to predict ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com These calculated shifts are then compared with experimental data to confirm the molecular structure and assign the resonances in the NMR spectra. mdpi.com The accuracy of these predictions is often validated by a strong linear correlation between the experimental and calculated chemical shifts. mdpi.com For substituted benzoxazoles, the chemical shifts are sensitive to the electronic environment of the nuclei, which is influenced by the fluorine and nitro substituents. ipb.pt

Electronic Structure Analysis

The electronic structure of this compound is fundamentally shaped by the interplay of the benzoxazole core and its electron-withdrawing fluoro and nitro substituents. Analysis of the molecular orbitals, particularly the HOMO and LUMO, reveals the distribution of electron density and the regions most susceptible to electrophilic and nucleophilic attack. nih.gov The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net Natural Bond Orbital (NBO) analysis is another computational technique used to study charge delocalization and hyperconjugative interactions within the molecule, providing deeper insights into its stability. nih.gov The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting the electron-rich and electron-poor regions of the molecule. researchgate.net

HOMO-LUMO Gap Analysis and Molecular Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. researchgate.net

From these orbital energies, several molecular reactivity descriptors can be calculated:

Chemical Hardness (η): Measures resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a change.

Electronegativity (χ): Describes the power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): Quantifies the energy lowering of a system when it accepts the maximum possible electron charge from the environment. mdpi.com

These descriptors are valuable for predicting how a molecule like a substituted benzoxazole might interact with biological targets or other reagents. mdpi.com For example, studies on related nitro-containing benzoxazoles use these parameters to understand their potential biological activities. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization and intramolecular interactions. uni-muenchen.de It examines the interactions between filled (donor) and vacant (acceptor) orbitals within a molecule. The stabilization energy (E(2)) associated with a donor-acceptor interaction quantifies the strength of that interaction. researchgate.net For benzoxazole derivatives, NBO analysis is often used to investigate the stability conferred by hyperconjugative interactions, such as those involving lone pairs on oxygen or nitrogen atoms and antibonding orbitals of adjacent bonds. researchgate.netacs.org These charge transfer events are critical for molecular stability.

Natural Population Analysis (NPA)

As part of an NBO calculation, Natural Population Analysis (NPA) provides a method for calculating the distribution of electrons among the atoms of a molecule, resulting in atomic charges. uni-muenchen.de Unlike other methods, NPA charges are generally less sensitive to the choice of basis set. researchgate.net These charges are crucial for understanding the electrostatic potential of a molecule and predicting sites susceptible to nucleophilic or electrophilic attack. For substituted benzoxazoles, NPA is used to quantify the electron-withdrawing or electron-donating effects of substituents like fluoro and nitro groups. researchgate.netjcsp.org.pk

Crystal Packing and Intermolecular Interactions Studies (e.g., Hirshfeld Surface Analysis)

Common interactions analyzed for related molecules include:

H···H (Hydrogen-hydrogen)

O···H/H···O (Oxygen-hydrogen)

C···H/H···C (Carbon-hydrogen)

N···H/H···N (Nitrogen-hydrogen)

For aromatic and substituted compounds, π-π stacking and halogen bonding (e.g., C-F···π) are also important interactions that stabilize the crystal structure. acs.orgnih.gov Studies on similar crystalline compounds provide a percentage breakdown of these interactions, offering a clear picture of the forces governing the supramolecular assembly. researchgate.netnih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of computational techniques to simulate and predict the behavior of molecules. For benzoxazole derivatives, these approaches are often used in drug discovery to understand how they might bind to biological targets like enzymes or receptors. tandfonline.com

Molecular docking is a common technique used to predict the preferred orientation of a ligand when bound to a target protein. This helps in identifying key binding interactions, such as hydrogen bonds and hydrophobic interactions, and can be used to estimate the binding affinity. tandfonline.comresearchgate.net

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. mdpi.comnih.gov An MD simulation can be used to study the stability of a ligand-protein complex, conformational changes in the molecule, and the role of solvent molecules, offering a more realistic representation of the biological environment. mdpi.comnih.gov For related fluoro-nitro substituted heterocyclic compounds, these simulations are used to explore binding mechanisms and stability, which are crucial for designing new therapeutic agents. semanticscholar.org

Applications and Future Research Directions of 6 Fluoro 5 Nitro 1,3 Benzoxazole Derivatives

Role as Synthetic Intermediates in Advanced Organic Synthesis

The chemical architecture of 6-fluoro-5-nitro-1,3-benzoxazole derivatives makes them versatile intermediates in organic synthesis, providing pathways to a variety of complex molecular structures.

This compound derivatives are key intermediates in the production of 2-amino-5-nitrophenol (B90527) derivatives. google.com These phenol (B47542) derivatives are valuable industrial starting materials. google.com The process often involves the ring-closure reaction of a precursor compound in the presence of an acid catalyst to form the benzoxazole (B165842) derivative. google.com This resulting benzoxazole can then be further manipulated. For instance, the nitro group can be reduced, opening up avenues for the synthesis of higher value-added synthetic intermediates. google.com

A specific example involves the nitration of 5-fluoro-2-phenyl-1,3-benzoxazole (B14125785) to yield 6-fluoro-5-nitro-2-phenyl-1,3-benzoxazole. jst.go.jp This is achieved by dissolving the starting material in concentrated sulfuric acid and treating it with nitric acid at low temperatures. jst.go.jp The resulting nitro derivative can then undergo reduction of the nitro group to an amino group, for example, through hydrogenation using a palladium on carbon (Pd/C) catalyst, to produce 5-fluoro-2-phenyl-1,3-benzoxazol-6-amine. jst.go.jp

The benzoxazole core, particularly when functionalized as in this compound, serves as a foundational building block for constructing more complex heterocyclic systems. rsc.org Benzoxazoles are considered a "resourceful and important member of the heteroarenes" that connect synthetic organic chemistry with medicinal, pharmaceutical, and industrial applications. researchgate.net They are frequently used as starting materials for various mechanistic approaches in drug discovery due to their planar structure and potential for broad substrate scope and functionalization. researchgate.net

The synthesis of these complex systems often begins with precursors like 2-aminophenols, which can be condensed with various carbonyl compounds to form the benzoxazole ring. rsc.org The presence of the fluoro and nitro groups on the this compound ring system provides handles for further chemical modifications, allowing for the construction of diverse and intricate heterocyclic architectures. rsc.orgresearchgate.net

Integration into Drug Design and Development Research

The benzoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, and its derivatives, including those with fluoro and nitro substitutions, are actively investigated for their therapeutic potential. nih.govnih.govresearchgate.netresearchgate.net

The benzoxazole nucleus is a versatile template for creating a wide array of biologically active molecules. nih.govnih.govresearchgate.netresearchgate.net Its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties. nih.govnih.gov The incorporation of a fluorine atom can significantly alter a drug's chemical properties, disposition, and biological activity. nih.gov

The 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) moiety, a related isostere, is a key component in several compounds synthesized for their potential as antiproliferative and antipsychotic agents. researchgate.netresearchgate.net This highlights the importance of the fluorinated benzisoxazole scaffold in generating molecular diversity for drug discovery programs. The synthesis of novel derivatives often involves multi-step protocols, including regioselective nitration and subsequent cyclization reactions. nih.gov

Table 1: Examples of Biologically Active Benzoxazole and Benzisoxazole Derivatives

| Compound Class | Biological Activity | Reference |

| Benzisoxazole Analogs | Antimicrobial, Anticancer, Anti-inflammatory | nih.govnih.gov |

| 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles | Anticancer | nih.gov |

| 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole Derivatives | Antimicrobial, Antiproliferative | researchgate.net |

| 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | Intermediate for antipsychotic drugs | bldpharm.com |

Once a lead compound with desired biological activity is identified, the process of lead optimization begins. core.ac.uk This involves structural modifications to enhance efficacy, reduce toxicity, and improve pharmacokinetic properties. core.ac.uk Benzoxazole derivatives serve as excellent starting points for such optimization efforts. nih.govacs.org

For instance, in the development of acid ceramidase inhibitors, C(6)-substituted benzoxazolones were synthesized and optimized. nih.govacs.org This involved multi-step synthetic routes starting from precursors like 5-bromo-4-fluoro-2-nitrophenol, followed by palladium-catalyzed cross-coupling reactions, hydrogenation, and intramolecular cyclization. nih.gov The resulting scaffolds were then further modified to improve their properties as lead compounds. nih.govacs.org This iterative process of synthesis and biological evaluation is crucial in advancing a lead compound through the drug development pipeline.

Potential in Material Science and Advanced Functional Materials

Beyond their applications in medicine, benzoxazole derivatives, including those with fluorine substitutions, are being explored for their potential in material science. nih.govresearchgate.net The rigid, planar structure and aromaticity of the benzoxazole ring system can impart desirable properties to polymers and other materials.

The introduction of fluorine atoms can enhance thermal stability and solubility of polymers. Research into poly(ether-imide-benzoxazole) has demonstrated the utility of fluorinated precursors in creating high-performance polymers. dtic.mil For example, 2-(4'-Fluorophenyl)-5,6-[N-(hydroxyphenyl)]imidebenzoxazole was synthesized as an AB monomer for polymerization. dtic.mil The polymerization, proceeding via nucleophilic aromatic substitution of the fluorine atom, can lead to polymers with high molecular weights and potentially useful properties for advanced material applications. dtic.mil The unique electronic and photophysical properties of benzoxazole derivatives also make them candidates for use in organic electronics and as fluorescent probes. mdpi.coma2bchem.com

Exploration of Optical and Electronic Properties

The unique substitution pattern of this compound, featuring both a highly electronegative fluorine atom and a strong electron-withdrawing nitro group, imparts distinct optical and electronic characteristics to the molecule. These properties are of significant interest for applications in materials science and medicinal chemistry. The benzoxazole core itself is a versatile heterocyclic scaffold known for a range of optical and photochemical attributes.

The electronic properties of benzoxazole derivatives are heavily influenced by the nature and position of their substituents. The nitro group, in particular, is known to significantly affect a compound's electronic character. In related nitro-containing benzoxazole systems, the presence of the nitro group creates a "push-pull" electronic effect, which can be tuned by the inclusion of other functional groups. This effect can lead to interesting nonlinear optical properties and fluorescence. Studies on analogous benzoxazole systems demonstrate that electron-withdrawing groups can modulate the electronic structure, influencing the molecule's reactivity and potential as a chromophore.

The optical properties, such as UV-visible absorption and fluorescence, are also directly linked to the electronic structure. Research on various benzoxazole derivatives shows that their absorption and emission wavelengths can be finely tuned. For instance, analysis of certain benzoxazole homologues revealed direct band gaps and significant absorption characteristics. The introduction of a nitro group into a benzoxazole-thiophene derivative resulted in a noticeable red-shift in both the absorption and emission spectra, a common feature for push-pull chromophores. While specific data for this compound is not extensively published, the properties of analogous compounds provide insight into its expected behavior.

Below is a table summarizing the optical properties of representative benzoxazole derivatives, illustrating the impact of various substituents on their absorption and emission spectra.

| Compound Name | λmax (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | Quantum Yield (ΦF) | Source |

| 2-(5'-(4''-(1H-Pyrrol-1'''-yl)phenyl)thiophen-2'-yl)-6-nitrobenzo[d]thiazole | 373 | 27,941 | 456 | 0.92 | |

| 2-(5'-(4''-(1H-Pyrrol-1'''-yl)phenyl)thiophen-2'-yl)-1H-benzo[d]imidazole | 361 | 29,757 | 430 | 0.86 | |

| 2-(5'-(4''-(1H-Pyrrol-1'''-yl)phenyl)thiophen-2'-yl)-6-nitro-1H-benzo[d]imidazole | 380 | 22,675 | 499 | 0.21 | |

| 2-(5'-(4''-(1H-Pyrrol-1'''-yl)phenyl)thiophen-2'-yl)-6-methylbenzo[d]oxazole | 360 | 38,916 | 443 | 0.68 |

Emerging Research Areas and Unexplored Reactivity Profiles

The this compound scaffold is a promising starting point for the development of novel compounds with significant biological activities. Emerging research is heavily focused on its application in medicinal chemistry, driven by the broad spectrum of activities exhibited by benzoxazole analogues, including anticancer, antimicrobial, and anti-inflammatory properties.

Emerging Research Areas:

Anticancer Agents: A significant area of research is the design of benzoxazole derivatives as potential anticancer drugs. For example, novel series of 5-fluoro-6-(4-aryl-piperazin-1-yl) benzoxazoles have been synthesized and evaluated for their cytotoxicity against human lung carcinoma cells. The strategic inclusion of fluorine and piperazine (B1678402) moieties aims to enhance the therapeutic profile of these compounds.

Antimicrobial Agents: The development of new antimicrobial agents is another key research direction. The synthesis of thiourea (B124793) and urea (B33335) derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, a related structure, has yielded compounds with promising antibacterial and antifungal activity.

Anti-inflammatory Agents: Benzoxazole derivatives are being investigated as antagonists for inflammatory mediators like interleukin-6 (IL-6). The development of compounds that can suppress IL-6-STAT3 signaling pathways could offer therapeutic benefits for chronic inflammatory and autoimmune diseases.

Unexplored Reactivity Profiles:

The reactivity of the this compound ring system presents opportunities for novel synthetic transformations. The presence of both a halogen and a nitro group on the benzene (B151609) ring makes it a versatile intermediate.

Nucleophilic Aromatic Substitution: The 5-halo-6-nitro-2-substituted benzoxazole framework is an excellent substrate for nucleophilic aromatic substitution reactions. The electron-withdrawing nitro group activates the ring, facilitating the displacement of the fluorine atom by various nucleophiles. This allows for the introduction of a wide range of functional groups at the 5-position, creating diverse molecular libraries for biological screening.

Precursors for Functionalized Aminophenols: These benzoxazole derivatives serve as key intermediates for producing 2-amino-5-nitrophenol derivatives. These products are valuable starting materials for synthesizing industrial materials, antioxidants, and imaging agents.

Exploration of "Practically Unexplored" Derivatives: While many benzoxazoles have been studied, certain substitution patterns remain largely unexplored. For instance, benzoxazoles containing reactive groups like chloromethyl at other positions are considered "practically unexplored," suggesting that the synthesis and reactivity of analogous this compound derivatives with reactive handles could be a fruitful area of investigation. The combination of the existing fluoro and nitro groups with a reactive site elsewhere on the molecule could lead to novel and complex heterocyclic systems.

The table below details research findings on emerging applications of related fluoro-nitro benzoxazole derivatives.

| Derivative Class | Research Focus | Key Findings | Source(s) |

| 5-Fluoro-6-(piperazin-1-yl)-benzoxazoles | Anticancer Activity | Some derivatives show potential anticancer activity, with intermediates exhibiting selectivity for lung cancer cells over healthy cells. | |

| 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole Derivatives | Antimicrobial & Antioxidant Activity | Synthesized thiourea and urea derivatives showed good antibacterial, |

Q & A

Q. What are the standard synthetic routes for 6-fluoro-5-nitro-1,3-benzoxazole, and how are reaction conditions optimized?

Answer: The synthesis typically involves sequential nitration and fluorination of a benzoxazole precursor. For example:

Nitration : Introduce a nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Fluorination : Fluorine can be introduced via halogen exchange (e.g., using KF or CsF in polar aprotic solvents like DMF at 80–100°C) or via electrophilic fluorination reagents (e.g., Selectfluor®) .

Optimization focuses on temperature control, stoichiometry of reagents, and solvent selection to minimize side products. Yields are monitored via TLC or HPLC, with purification by column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Answer:

- ¹H/¹³C NMR : Confirm substitution patterns. The fluorine atom at position 6 causes splitting in adjacent proton signals (e.g., H-4 and H-7), while the nitro group deshields nearby carbons .

- IR Spectroscopy : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and C-F stretching (~1100 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ for C₇H₃FN₂O₃: 189.0078) .

- X-ray Crystallography (if available): Resolve crystal packing and bond angles, as demonstrated for analogous benzoxazoles .

Q. How does the electronic nature of the nitro and fluorine substituents influence the reactivity of 1,3-benzoxazole derivatives?

Answer:

- Nitro Group : Strong electron-withdrawing effect activates the ring for nucleophilic substitution at adjacent positions (e.g., SNAr at C-6 if fluorine is present) .

- Fluorine : Enhances electrophilicity via inductive effects, making the ring susceptible to cross-coupling reactions (e.g., Suzuki-Miyaura) at halogenated positions .

These substituents also affect solubility and aggregation behavior in solvents like DMSO or THF, critical for reaction design .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Answer: Contradictions often arise from:

- Tautomerism : The benzoxazole ring can exhibit keto-enol tautomerism, altering NMR splitting patterns. Use variable-temperature NMR to identify dominant forms .

- Impurity interference : By-products from incomplete fluorination/nitration may mimic target signals. Combine HPLC purification with 2D NMR (e.g., HSQC, HMBC) to isolate and assign peaks .

- Crystal polymorphism : X-ray diffraction data may conflict with solution-phase structures. Compare computational models (DFT) with experimental data to validate conformers .

Q. What computational methods are effective for predicting the bioactivity of this compound derivatives?

Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like bacterial enzymes (e.g., DNA gyrase) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity data to design optimized analogs .

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., water/DPPC membranes) to evaluate pharmacokinetics .

Q. What strategies improve synthetic yields of this compound in multi-step reactions?

Answer:

- Protecting Groups : Temporarily protect reactive sites (e.g., O-benzoylation) during nitration/fluorination to prevent side reactions .

- Flow Chemistry : Enhance heat/mass transfer for exothermic nitration steps, reducing decomposition .

- Microwave Assistance : Accelerate fluorination steps (e.g., 30 min at 120°C vs. 6 hours conventionally) to minimize thermal degradation .

Q. How do steric and electronic effects of substituents impact the antimicrobial activity of benzoxazole derivatives?

Answer:

- Electron-withdrawing groups (NO₂, F) : Increase lipophilicity, enhancing membrane penetration in Gram-negative bacteria .

- Steric hindrance : Bulky substituents at position 2 (e.g., aryl groups) reduce activity by impeding target binding. Balance with methyl or methoxy groups for optimal fit .

- Synergistic effects : Combining nitro and fluoro groups amplifies oxidative stress in bacterial cells, as shown in MIC assays against E. coli .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.